Product packaging for (3,5-Dibenzoyloxyphenyl) benzoate(Cat. No.:CAS No. 7510-54-5)

(3,5-Dibenzoyloxyphenyl) benzoate

Cat. No.: B3824805
CAS No.: 7510-54-5
M. Wt: 438.4 g/mol
InChI Key: JBAFJMXGERTTCC-UHFFFAOYSA-N
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Description

(3,5-Dibenzoyloxyphenyl) benzoate, registered under CAS number 7510-54-5, is an aromatic ester compound with the molecular formula C27H18O6 and a molecular weight of 438.428 g/mol . It is also known synonymously as 1,3,5-tribenzoyloxybenzene and phloroglucinol tribenzoate, indicating its structure as the tri-benzoate ester of phloroglucinol . This compound has a calculated density of approximately 1.29 g/cm³ and a high boiling point of 608.7°C at 760 mmHg, with a flash point of 262.6°C, suggesting thermal stability suitable for various experimental conditions . In research, this compound serves as a valuable synthetic intermediate and building block in organic and materials chemistry. Benzoate derivatives of this type are frequently explored in the synthesis of advanced materials, including supramolecular assemblies and dendrimers, where they can contribute to the formation of structures stabilized by π-π stacking and van der Waals forces . Its structure, featuring a central benzene ring with three benzoate groups, makes it a candidate for developing novel gelators and monomers for specialized polymers . Researchers also utilize related benzoate compounds in the construction of metal-organic frameworks (MOFs) and as ligands in luminescent lanthanide coordination complexes, which have potential applications in sensing and materials science due to their unique emission properties . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H18O6 B3824805 (3,5-Dibenzoyloxyphenyl) benzoate CAS No. 7510-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dibenzoyloxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O6/c28-25(19-10-4-1-5-11-19)31-22-16-23(32-26(29)20-12-6-2-7-13-20)18-24(17-22)33-27(30)21-14-8-3-9-15-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAFJMXGERTTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324095
Record name (3,5-dibenzoyloxyphenyl) benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-54-5
Record name NSC405701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-dibenzoyloxyphenyl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dibenzoyloxyphenyl Benzoate

Established Synthetic Pathways and Precursors

The traditional synthesis of aromatic esters like (3,5-Dibenzoyloxyphenyl) benzoate (B1203000) relies on well-established reactions, primarily involving the esterification of phenols or the acylation of these precursors with reactive benzoic acid derivatives. numberanalytics.com

Direct esterification involves the reaction of a substituted phenol (B47542) with a carboxylic acid, such as benzoic acid, typically in the presence of a strong acid catalyst. numberanalytics.comiajpr.com For the synthesis of (3,5-Dibenzoyloxyphenyl) benzoate, a logical precursor would be 3,5-dihydroxybenzoic acid. The synthesis could proceed by first esterifying the carboxylic acid group of 3,5-dihydroxybenzoic acid, followed by the esterification of the two hydroxyl groups. A patented process describes the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid with methanol (B129727) to produce methyl 3,5-dihydroxybenzoate (B8624769). google.com This intermediate could then be further reacted with benzoic acid or its derivatives to yield the final product. The Fischer esterification, a common method, involves heating the carboxylic acid and alcohol with an acid catalyst, with the removal of water to drive the reaction to completion. numberanalytics.com

Table 1: Example of an Initial Esterification Step

Reactant 1 Reactant 2 Catalyst Product Reference

A more efficient and common method for forming ester bonds involves the use of more reactive acylating agents like benzoyl halides (e.g., benzoyl chloride) or benzoic anhydride. numberanalytics.com This approach, often referred to as the Schotten-Baumann reaction when performed in the presence of a base, is highly effective for the benzoylation of phenols. The precursor for this compound in this scenario would be a derivative of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) or 3,5-dihydroxybenzoic acid ester. For instance, reacting methyl 3,5-dihydroxybenzoate with excess benzoyl chloride in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) would lead to the formation of the target molecule. This method is generally faster and proceeds under milder conditions than direct esterification with benzoic acid.

The synthesis of a trisubstituted aromatic compound like this compound often requires a multistep approach to ensure correct regiochemistry. libretexts.org The order in which the functional groups are introduced is critical. A plausible multistep synthesis could begin with 3,5-dihydroxybenzoic acid. google.com

Esterification of the Carboxylic Acid: The carboxylic acid group is first esterified, for example, with an alcohol like methanol in the presence of an acid catalyst to form methyl 3,5-dihydroxybenzoate. google.com This protects the carboxylic acid from reacting in the subsequent step.

Acylation of Phenolic Hydroxyls: The two phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate are then acylated using benzoyl chloride in the presence of a base. This step yields methyl 3,5-bis(benzoyloxy)benzoate.

Transesterification (if a different ester group is desired): If the final product requires a different group than the methyl ester, a final transesterification step could be performed. numberanalytics.com However, to obtain this compound, the starting material for the initial esterification would need to be phenol itself, reacting with 3,5-dihydroxybenzoic acid, which is a more complex proposition. A more direct route starts from a pre-formed phenyl ester.

An alternative multistep sequence could start from phloroglucinol. However, achieving selective mono-esterification to create a phenyl benzoate intermediate before acylating the remaining two hydroxyls would be challenging due to the high symmetry and reactivity of phloroglucinol. researchgate.net Therefore, the route starting from 3,5-dihydroxybenzoic acid is generally more controlled.

Catalytic Approaches in Synthesis

Catalysts are crucial in overcoming the activation energy of esterification and acylation reactions, improving reaction rates and yields.

Lewis acids are widely employed as catalysts in acylation reactions, including the Friedel-Crafts acylation. wikipedia.org In the context of synthesizing this compound, a Lewis acid such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or iron(III) chloride (FeCl₃) can be used to activate the acylating agent (e.g., benzoyl chloride or benzoic anhydride). wikipedia.orgajptr.com The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenolic hydroxyl groups. mdpi.com Studies on the benzoylation of phenol have explored various zeolite catalysts, which possess Lewis acid sites, to facilitate the reaction between phenol and benzoic acid. mdpi.comresearchgate.net Copper(II) oxide has also been reported as an efficient and mild catalyst for the benzoylation of phenols with benzoyl chloride under solvent-free conditions.

Table 2: Examples of Lewis Acid Catalysts in Acylation

Reaction Type Catalyst Acylating Agent Substrate Type Reference
Friedel-Crafts Acylation AlCl₃, FeCl₃ Acyl Chloride Aromatic Ring wikipedia.org
Nencki Reaction ZnCl₂ Carboxylic Acid/Anhydride Phenol ajptr.com
Benzoylation H-beta Zeolites Benzoic Acid Phenol mdpi.comresearchgate.net

Phase transfer catalysis (PTC) is a powerful technique for reactions where the reactants are located in separate, immiscible phases, such as an aqueous phase and an organic phase. acs.orgepa.gov In the synthesis of aromatic esters, the phenol can be deprotonated by a base (like sodium hydroxide) in the aqueous phase to form a phenoxide anion. The acylating agent (e.g., benzoyl chloride) remains in the organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a tertiary amine, facilitates the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzoyl chloride. acs.orgepa.gov This method can minimize the hydrolysis of the acylating agent, which is a common side reaction in aqueous alkaline solutions, thereby improving the yield of the desired ester. acs.org The choice of solvent and catalyst is critical, with polar organic solvents like dichloromethane (B109758) promoting higher conversion. epa.gov

Heterogeneous Catalysis for Esterification

Heterogeneous catalysts are crucial in modern chemical synthesis due to their ease of separation from the reaction mixture, potential for reusability, and often milder reaction conditions compared to their homogeneous counterparts. dergipark.org.tr In the context of producing benzoate esters, various solid acid catalysts have demonstrated significant efficacy.

One notable class of heterogeneous catalysts includes zirconium-based solid acids. For instance, a titanium-supported zirconium solid superacid (Zr/Ti) has been successfully employed for the esterification of various benzoic acids with methanol. mdpi.com The high activity of this catalyst is attributed to its strong acid sites, with an acid strength (H₀) in the range of -16.02 < H₀ < -14.52, classifying it as a solid superacid. mdpi.com The use of a carrier like titanium helps in creating a cage structure for zirconium that is more favorable for catalysis. mdpi.com An important advantage of such heterogeneous systems is the straightforward separation of the catalyst from the product via simple filtration, allowing for its reuse with minimal loss of activity. mdpi.com

Alkaline earth layered benzoates, such as those of barium, calcium, and strontium, have also been investigated as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. researchgate.net These materials have shown the ability to achieve ester conversions of 65-70% and can be recycled for at least three consecutive reaction cycles without a significant drop in catalytic activity. researchgate.net Other materials, including ion-exchange resins and deep eutectic solvents (DES), have also been tested as green catalysts for the esterification of benzoic acid, with DES showing particularly high catalytic activity and stability. dergipark.org.tr

The development of novel heterogeneous catalysts is an active area of research. For example, a ferric-alginate system has been optimized as a heterogeneous acid catalyst for the esterification of lauric acid, achieving a high yield of methyl laurate. researchgate.net Similarly, solid acid catalysts derived from glycerol, a byproduct of biodiesel production, have been synthesized and used for the esterification of palm fatty acid distillate (PFAD). mdpi.com These examples, while not directly for the synthesis of this compound, highlight the principles and potential of using recyclable, solid catalysts for related esterification reactions.

Table 1: Comparison of Heterogeneous Catalysts in Esterification Reactions

CatalystSubstratesKey FindingsReference
Zr/Ti Solid SuperacidBenzoic acids and methanolHigh catalytic activity due to superacidic sites; catalyst is easily separable and reusable. mdpi.com
Alkaline Earth Layered Benzoates (Ca, Sr, Ba)Benzoic acid and methanolAchieved 65-70% conversion; reusable for up to three cycles without loss of activity. researchgate.net
Deep Eutectic Solvent (DES)Benzoic acid and various alcoholsShowed the highest catalytic activity among tested green catalysts (including ion-exchange resin). dergipark.org.tr
Ferric-AlginateLauric acid and methanolOptimized system achieved a 99.5% yield of methyl laurate. researchgate.net
Sulfonated GlycerolPalm Fatty Acid Distillate (PFAD) and methanolDemonstrated good catalytic activity with sufficient acidity for high yield esterification. mdpi.com

Enantioselective Catalysis in Related Systems

Enantioselective catalysis is a powerful tool for generating chiral molecules as single enantiomers, which is of paramount importance in fields like pharmaceuticals and materials science. While this compound is an achiral molecule, the principles of enantioselective catalysis are highly relevant to the synthesis of chiral esters or reactions involving prochiral substrates that are structurally related.

Enantioselectivity in catalysis is achieved by using a chiral catalyst that can differentiate between enantiotopic groups or faces of a prochiral substrate. Enzymes are nature's masters of stereoselective catalysis, creating highly specific active site pockets that selectively bind one enantiomer of a substrate or transition state. Inspired by this, chemists have developed small molecule chiral catalysts, including organocatalysts.

For instance, proline, a naturally occurring chiral amino acid, has been famously used as an asymmetric organocatalyst in reactions like the aldol (B89426) reaction. youtube.com Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to form a chiral enamine intermediate and activate the electrophile simultaneously, directing the stereochemical outcome of the reaction. youtube.com

In reactions involving phenols, which are precursors to the central ring of this compound, enantioselective catalysis has been demonstrated. A notable example is the catalytic, enantioselective cyclization of phenols with electrophilic sulfenamides onto alkenes. acs.org This reaction is catalyzed by a chiral BINAM-based phosphoramide (B1221513) Lewis base, which facilitates the highly enantioselective formation of a key intermediate, leading to chiral benzopyrans and benzoxepins. acs.org The reaction's success is influenced by the electronic properties of the nucleophile and the structure of the alkene, but importantly, it proceeds effectively with substituted phenols. acs.org

Optimization of Reaction Conditions

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing reaction time, energy consumption, and waste. For the synthesis of this compound, key parameters to consider include the solvent system, temperature, pressure, reagent stoichiometry, and reaction duration.

Solvent System Evaluation

The choice of solvent can significantly impact reaction rates and equilibrium positions in esterification reactions. In the synthesis of a related compound, 3,5-dihydroxy methyl benzoate, from 3,5-dihydroxybenzoic acid, methanol served as both a reactant and the solvent. google.com This approach simplifies the reaction setup and drives the equilibrium towards the product due to the high concentration of one of the reactants. Following the reaction, a different solvent system involving ethyl acetate (B1210297) and water is used for extraction and purification. google.com

Some modern approaches to esterification aim to reduce or eliminate the use of traditional organic solvents. Solvent-free reactions have been conducted for the esterification of benzoic acid with various alcohols, which simplifies workup and reduces environmental impact. dergipark.org.tr The selection of a solvent also depends on the type of catalyst used. For heterogeneous catalysis, the solvent must be compatible with the solid catalyst and facilitate mass transfer of reactants to the catalytic sites. Studies on the synthesis of methyl benzoates using a Zr/Ti solid acid catalyst were performed using methanol as the reactant and solvent, highlighting the synergy between catalyst choice and solvent system. mdpi.com

Temperature and Pressure Effects

Temperature is a critical parameter in esterification, as it affects both the reaction rate and the position of the chemical equilibrium. Esterification is typically a reversible reaction, and higher temperatures generally lead to faster reaction rates. For the synthesis of 3,5-dihydroxy methyl benzoate, the reaction is carried out at reflux temperature (80-85 °C), which accelerates the reaction towards completion. google.com

In studies on the esterification of benzoic acid using layered metal benzoate catalysts, the effect of temperature was evaluated, with optimal conditions often being at elevated temperatures, such as 140 °C, to achieve higher conversion rates. researchgate.net Similarly, the optimization of biodiesel production from PFAD using glycerol-based catalysts found 120 °C to be the optimal reaction temperature. mdpi.com

Pressure is another variable that can be manipulated, particularly to control the boiling point of volatile reactants and solvents. In the synthesis of 3,5-dihydroxy methyl benzoate, the solvent is removed under reduced pressure (decompression) after the reaction is complete, which allows for the efficient removal of methanol at a temperature low enough to prevent product degradation. google.com

Reagent Stoichiometry and Concentration

The molar ratio of reactants is a key factor in driving the esterification equilibrium towards the product side. To synthesize esters in high yield, it is common practice to use one of the reactants in excess. For the synthesis of 3,5-dihydroxy methyl benzoate, a large excess of methanol is used relative to the 3,5-dihydroxybenzoic acid (a 10:1 envelope-bulk to weight ratio of methanol to raw material). google.com

In the optimization of PFAD esterification, a high molar ratio of methanol to PFAD (18:1) was found to be optimal for achieving the highest yield. mdpi.com Similarly, response surface methodology (RSM) used to optimize the esterification of lauric acid identified a 16:1 molar ratio of methanol to lauric acid as one of the best conditions. researchgate.net The concentration of the catalyst is also a crucial parameter. For the synthesis of 3,5-dihydroxy methyl benzoate, sulfuric acid is used as a catalyst in a 1:10 envelope-bulk to weight ratio relative to the starting acid. google.com For heterogeneous catalysts, the optimal catalyst loading is typically determined experimentally; for instance, a 3 wt.% loading was found to be ideal for the glycerol-based catalysts in PFAD esterification. mdpi.com

Reaction Time and Yield Enhancement

Reaction time is directly linked to the yield of the esterification process. The reaction is typically monitored until the starting material is consumed or the product concentration reaches a plateau. For the acid-catalyzed synthesis of 3,5-dihydroxy methyl benzoate, a reaction time of 2 hours at reflux was sufficient to ensure the disappearance of the starting material, leading to a high yield of 92.6% after purification. google.com

Studies on other esterification systems report similar or slightly longer reaction times for optimal yields. For instance, the esterification of benzoic acid with alkaline earth benzoate catalysts was also established at 2 hours. researchgate.net The optimization of lauric acid esterification fixed the reaction time at 3 hours, researchgate.net while the esterification of PFAD required 4 hours to achieve the maximum yield. mdpi.com

Yield enhancement strategies often involve a combination of the optimized parameters discussed above: using an excess of one reactant, choosing an effective catalyst, and maintaining an optimal temperature for a sufficient duration. The subsequent purification step, such as recrystallization, is also vital for obtaining a high-purity final product and thus a high isolated yield. google.com

Table 2: Optimization of Reaction Conditions for Benzoate Ester Synthesis

ParameterCondition/FindingExample SystemReference
Solvent Methanol used as both reactant and solvent.Synthesis of 3,5-dihydroxy methyl benzoate google.com
Temperature 80-85 °C (reflux)Synthesis of 3,5-dihydroxy methyl benzoate google.com
120 °CEsterification of PFAD mdpi.com
Reagent Ratio 10:1 (Methanol:Acid, by weight)Synthesis of 3,5-dihydroxy methyl benzoate google.com
18:1 (Methanol:PFAD, molar)Esterification of PFAD mdpi.com
Catalyst Conc. 1:10 (H₂SO₄:Acid, by weight)Synthesis of 3,5-dihydroxy methyl benzoate google.com
3 wt.%Esterification of PFAD mdpi.com
Reaction Time 2 hoursSynthesis of 3,5-dihydroxy methyl benzoate google.com
4 hoursEsterification of PFAD mdpi.com
Yield 92.6%Synthesis of 3,5-dihydroxy methyl benzoate google.com
98.2%Esterification of PFAD mdpi.com

Novel Synthetic Route Development

In recent years, there has been a significant drive towards the development of more efficient and environmentally friendly synthetic methods in organic chemistry. This has led to the exploration of novel routes for the synthesis of esters like this compound, focusing on green chemistry principles and advanced energy sources.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound, green approaches focus on several key areas:

Solvent-Free Conditions: A significant advancement in green synthesis is the use of solvent-free, or solid-phase, reactions. nih.gov For the benzoylation of hydroxyl groups, a method utilizing benzoyl chloride and pyridine adsorbed onto basic alumina (B75360) has been developed. nih.gov This solvent-free approach not only simplifies the reaction setup and work-up but also minimizes the environmental impact associated with solvent use and disposal. nih.gov

Catalyst Efficiency: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. While traditional methods may employ stoichiometric amounts of reagents, newer methods focus on catalytic amounts of less hazardous substances. For esterification reactions, various solid acid catalysts and enzymes are being explored as greener alternatives to strong mineral acids.

The following table summarizes a comparison between a conventional and a green chemistry approach for a model benzoylation reaction.

FeatureConventional Method (e.g., Schotten-Baumann)Green Chemistry Approach (e.g., Solvent-Free)
Solvent Dichloromethane, WaterNone (Solid support)
Catalyst Stoichiometric base (e.g., NaOH, Pyridine)Catalytic base on solid support (e.g., Py/Alumina) nih.gov
Byproducts Salt waste (e.g., NaCl)Minimal, catalyst can be recycled
Work-up Aqueous extraction, dryingSimple filtration
Environmental Impact Higher (solvent waste, energy consumption)Lower (minimal waste, energy efficient)

This table presents a generalized comparison for illustrative purposes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation in ester synthesis, including benzoylation, has been shown to be highly effective. nih.govresearchgate.net

In the context of synthesizing this compound, a microwave-assisted approach would involve subjecting a mixture of phloroglucinol and benzoyl chloride, potentially with a catalyst on a solid support, to microwave irradiation. nih.gov The microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in the reaction rate. researchgate.net This can significantly reduce the reaction time from hours to minutes. nih.gov

Research on microwave-assisted benzoylation of various substrates has demonstrated the significant advantages of this technology. For instance, a solvent-free benzoylation of amines and phenols using benzoyl chloride and pyridine on basic alumina under microwave irradiation was shown to proceed rapidly with high yields. nih.gov

The table below illustrates the potential improvements offered by microwave-assisted synthesis for a model benzoylation reaction.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours5 - 15 minutes nih.gov
Reaction Temperature Typically reflux temperature of the solventControlled by microwave power
Energy Consumption HigherLower
Yield Often moderate to goodGenerally higher nih.gov
Selectivity May require careful controlCan be improved due to rapid heating

This table presents a generalized comparison based on reported findings for similar reactions.

Chemical Reactivity and Transformation Mechanisms of 3,5 Dibenzoyloxyphenyl Benzoate

Hydrolysis and Transesterification Reactions

The ester groups in (3,5-Dibenzoyloxyphenyl) benzoate (B1203000) are susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations can be catalyzed by either acids or bases. wikipedia.org

Hydrolysis:

Under acidic conditions, the ester is heated with an excess of water and a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol or phenol (B47542) lead to the formation of a carboxylic acid and the corresponding alcohol/phenol. libretexts.orglibretexts.org This reaction is reversible. libretexts.org

Basic hydrolysis, or saponification, is an irreversible process that uses a strong base, such as sodium hydroxide (B78521), to cleave the ester bonds. libretexts.orgchemistrysteps.com The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the phenoxide or alkoxide leaving group to form a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. libretexts.org The final products after an acidic workup are benzoic acid and 1,3,5-trihydroxybenzene (phloroglucinol).

Transesterification:

Transesterification is the process of exchanging the alkoxy or phenoxy group of an ester with the organic group of an alcohol. wikipedia.org This reaction can also be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In a base-catalyzed reaction, an alkoxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com In an acid-catalyzed reaction, the carbonyl group is first protonated to make it more electrophilic before the alcohol attacks. libretexts.org For (3,5-Dibenzoyloxyphenyl) benzoate, reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst would lead to the formation of the corresponding alkyl benzoate and phloroglucinol (B13840). Driving the reaction to completion often involves using a large excess of the reactant alcohol or removing one of the products. wikipedia.org

Table 1: Conditions for Hydrolysis of Aromatic Esters
Reaction TypeCatalystGeneral ConditionsProducts from this compound
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄)Excess water, heat Benzoic Acid, Phloroglucinol
Base-Catalyzed Hydrolysis (Saponification)Strong Base (e.g., NaOH)Aqueous solution, heat Sodium Benzoate, Phloroglucinol

Aromatic Substitution Reactions of the Phenyl Core

The central phenyl ring of this compound is substituted with three electron-withdrawing benzoyloxy groups. Ester groups (-OCOR) are deactivating and direct incoming electrophiles to the meta position. libretexts.orglibretexts.org

In this compound, the substituents are located at the 1, 3, and 5 positions.

The substituent at C1 directs incoming electrophiles to C3 and C5 (which are already substituted).

The substituents at C3 and C5 direct incoming electrophiles to C1 (already substituted) and to the C2, C4, and C6 positions.

The cumulative effect of these three deactivating groups makes the central aromatic ring significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). numberanalytics.commasterorganicchemistry.com Any substitution reaction, such as nitration or halogenation, would require harsh conditions. The directing effects of the groups at C3 and C5 reinforce each other, directing new substituents to the C2, C4, and C6 positions. msu.edu Therefore, electrophilic attack is most likely to occur at these positions, though the reaction rate would be very slow due to the strong deactivation of the ring.

Table 2: Directing Effects in Electrophilic Aromatic Substitution
Substituent GroupTypeEffect on ReactivityDirecting Influence
-OCOPh (Benzoyloxy)EsterDeactivating libretexts.orgMeta-directing libretexts.org

Reactions Involving Ester Linkages

Beyond hydrolysis, the ester linkages can be cleaved through other mechanisms, such as reductive cleavage. This method offers a non-hydrolytic route to break the C-O bond of the ester. organic-chemistry.org Reagents like lithium in the presence of a catalytic amount of naphthalene (B1677914) can be used for the reductive cleavage of benzoate esters, yielding the corresponding alcohols after workup. organic-chemistry.orgnumberanalytics.com For this compound, this would result in the formation of phloroglucinol and benzyl (B1604629) alcohol. Selective cleavage of different types of esters (e.g., acetate (B1210297) vs. benzoate) on a molecule is also possible under specific conditions. cmu.edu

The Baker-Venkataraman rearrangement is a specific reaction that converts an o-acyloxyacetophenone into a 1,3-diketone using a base. wikipedia.orgorganic-chemistry.orgonlineorganicchemistrytutor.com The mechanism involves the formation of an enolate from the acetophenone, which then attacks the proximate ester carbonyl in an intramolecular acyl transfer. wikipedia.orguclan.ac.uk

This rearrangement is not directly applicable to this compound itself because the molecule does not possess the required ortho-acyloxy ketone structure. However, if the parent compound were to be derivatized to include an acetyl group ortho to one of the benzoyloxy groups, this rearrangement could then become a viable transformation pathway for synthesizing more complex structures like flavones or chromones. wikipedia.orgresearchgate.net

Derivatization Strategies for Functionalization

Functionalization of this compound can be achieved by targeting either the central phenyl ring or the three peripheral benzoyl groups.

Modification of the Benzoyl Groups: The three terminal phenyl rings of the benzoyl groups are less deactivated than the central ring and are therefore more amenable to electrophilic aromatic substitution. Standard procedures for nitration, halogenation, or Friedel-Crafts reactions could be employed to introduce new functional groups onto these rings. The benzoyl group itself is a deactivating, meta-directing substituent. wikipedia.org Therefore, electrophilic attack on the terminal phenyl rings would lead to substitution at the meta position relative to the carbonyl group.

Modification via Hydrolysis and Re-functionalization: A common strategy for derivatizing polyphenolic compounds is to first hydrolyze the ester groups to reveal the free hydroxyl groups. waikato.ac.nz In this case, hydrolysis of this compound would yield phloroglucinol. Phloroglucinol is a highly activated aromatic ring, and its hydroxyl groups can be subsequently modified through reactions like etherification or re-esterification with different acyl groups to create a wide array of new derivatives. waikato.ac.nz Silylation is another common derivatization technique used for polyphenols to increase their volatility for analysis or to act as protecting groups. tandfonline.comnih.gov

Selective Functionalization of Ester Groups

The molecular structure of this compound presents a unique case for studying the selective functionalization of ester groups. The compound features three benzoate ester linkages with distinct chemical environments. One ester group is a phenyl benzoate, where the central phenyl ring acts as the alcohol moiety. The other two are benzoate esters attached to the same central phenolic ring at the 3 and 5 positions. This structural arrangement allows for differentiated reactivity, enabling the selective cleavage or transformation of one type of ester group in the presence of the others.

The selective functionalization primarily revolves around the differential susceptibility of the ester linkages to nucleophilic attack, which is influenced by electronic and steric factors. The ester group at the 1-position is electronically different from those at the 3 and 5 positions. The reactivity of the carbonyl carbon in each ester group is modulated by the electron-donating or withdrawing nature of the substituents on the central phenyl ring.

Research into the hydrolysis of substituted phenyl esters provides a basis for understanding the potential for selective reactions in this compound. rsc.orgacs.org Generally, the hydrolysis of esters can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is reversible and typically requires a large excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org The stability of the leaving group (the corresponding phenol or phenoxide) plays a crucial role.

Base-Promoted Hydrolysis (Saponification):

Base-promoted hydrolysis, or saponification, is an irreversible process that goes to completion. libretexts.org The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon. libretexts.org The rate of saponification is sensitive to the electronic effects of substituents on both the acyl and the phenyl portions of the ester. Electron-withdrawing groups on the phenyl ring generally increase the rate of hydrolysis by stabilizing the resulting phenoxide leaving group. In the case of this compound, the two benzoyloxy groups at the 3 and 5 positions act as electron-withdrawing groups, which would influence the reactivity of the ester at the 1-position.

Detailed Research Findings

While specific studies on the selective functionalization of this compound are not extensively documented, the principles of ester reactivity allow for predictions of its chemical behavior. The key to selective functionalization lies in exploiting the subtle differences in the electronic environment of the three ester groups.

The two ester groups at the 3 and 5 positions are chemically equivalent, while the ester at the 1-position is distinct. The benzoyloxy groups at positions 3 and 5 are expected to be more reactive towards nucleophilic attack than a simple phenyl benzoate due to the electron-withdrawing nature of the additional benzoyloxy substituent on the central ring. Conversely, the ester at the 1-position is attached to a phenyl ring that is substituted with two electron-withdrawing benzoyloxy groups, which would make the phenolic oxygen a better leaving group and thus could also enhance its reactivity. The precise outcome of a selective hydrolysis would depend on the reaction conditions.

It is plausible that under carefully controlled stoichiometric conditions, for example using one equivalent of a mild base, it might be possible to achieve mono-hydrolysis. The relative rates of hydrolysis of p-substituted methyl benzoates have been studied, showing that electron-withdrawing groups increase the rate of saponification. rsc.org This principle can be extended to the more complex system of this compound.

Below are illustrative tables that predict the outcomes of selective functionalization based on general principles of ester hydrolysis.

Table 1: Predicted Products of Selective Hydrolysis of this compound under Basic Conditions

Reagent (Equivalents)Predicted Major Product(s)Predicted Minor Product(s)
1 eq. NaOH(3-Benzoyloxy-5-hydroxyphenyl) benzoate3,5-Dihydroxyphenyl benzoate, Benzoic acid
2 eq. NaOH3,5-Dihydroxyphenyl benzoate, Benzoic acidThis compound, (3-Benzoyloxy-5-hydroxyphenyl) benzoate
>3 eq. NaOH1,3,5-Trihydroxybenzene, Benzoic acid-

Table 2: Influence of Steric and Electronic Effects on Ester Reactivity

Ester PositionElectronic Effect on Carbonyl CarbonSteric HindrancePredicted Relative Reactivity
1-positionElectronically activated by two meta-benzoyloxy groupsModerateHigh
3,5-positionsElectronically similar to phenyl benzoateModerateModerate

Furthermore, the choice of nucleophile can influence selectivity. Softer nucleophiles may favor attack at a different site compared to hard nucleophiles like hydroxide. researchgate.net The use of specific protecting groups and their orthogonal deprotection strategies could also be a viable, albeit more synthetically intensive, route to selective functionalization. libretexts.org

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of (3,5-Dibenzoyloxyphenyl) benzoate (B1203000) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment and connectivity of each atom can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of (3,5-Dibenzoyloxyphenyl) benzoate provide fundamental information about the number and types of protons and carbon atoms present in the molecule, as well as their immediate electronic surroundings.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), this compound exhibits a set of distinct signals corresponding to the aromatic protons of the central phenyl ring and the three benzoate groups. Due to the molecule's C₃ symmetry, the three protons on the central phloroglucinol (B13840) ring are chemically equivalent and appear as a singlet. The protons of the three identical benzoate groups also show characteristic patterns. Specifically, the ortho-protons of the benzoate groups are deshielded due to the anisotropic effect of the carbonyl group and appear at a downfield chemical shift compared to the meta- and para-protons.

A detailed analysis of the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) allows for the precise assignment of each signal to a specific proton or carbon atom within the molecule.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
Protons on Central Ring 7.19 s - 113.5
Ortho-protons (Benzoate) 8.22 d 7.1 130.4
Para-proton (Benzoate) 7.67 tt 7.4, 1.6 134.1
Meta-protons (Benzoate) 7.54 t 7.6 128.9
Carbonyl Carbon - - - 164.6
C-O (Central Ring) - - - 151.8
Quaternary C (Benzoate) - - - 129.2

Data sourced from Corfield, P. W. R. & Balija, A. M. (2013). Benzene-1,3,5-triyl tribenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1679.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be observed between the ortho-, meta-, and para-protons of the benzoate rings, confirming their spin-spin coupling network. The absence of a cross-peak for the singlet corresponding to the central ring protons would further validate their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals. For instance, the singlet at 7.19 ppm would correlate with the carbon signal at 113.5 ppm, definitively assigning them to the C-H units of the central ring. Similarly, the signals for the ortho-, meta-, and para-protons of the benzoate groups would be linked to their respective carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for mapping out the connectivity across quaternary carbons and ester linkages. For this compound, an HMBC spectrum would show correlations between the ortho-protons of the benzoate rings and the carbonyl carbon, as well as the quaternary carbon of the benzoate ring. Furthermore, a key correlation would be expected between the protons on the central ring and the carbonyl carbons of the benzoate groups, unequivocally establishing the ester linkages.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized, typically forming a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The experimentally determined exact mass can then be compared with the calculated mass for the chemical formula C₂₇H₁₈O₆, confirming the compound's identity with a high degree of confidence.

Fragmentation Pattern Interpretation

Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule and reveals information about its structural components. For this compound, the fragmentation is expected to occur primarily at the ester linkages. Common fragmentation pathways would likely involve the neutral loss of benzoic acid (C₇H₆O₂) or a benzoyl radical (C₇H₅O•), leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure and confirm the presence of the phloroglucinol core and the three benzoate substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) excites molecular vibrations, and the resulting spectra are characteristic of the molecule's structure.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the ester functional groups and the aromatic rings.

Key Vibrational Modes:

C=O Stretching: A strong absorption band in the IR spectrum, typically in the region of 1730-1750 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the ester groups. This would be a prominent feature confirming the presence of the benzoate esters.

C-O Stretching: The C-O stretching vibrations of the ester linkages would give rise to bands in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings would produce a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, with strong signals often observed for the symmetric vibrations of the aromatic rings. The combination of IR and Raman data allows for a more complete picture of the vibrational modes and a confident identification of the functional groups within the this compound molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a powerful analytical technique for the unambiguous determination of the atomic and molecular structure of a compound in its solid, crystalline form. This method allows for precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular conformation and how molecules pack together in the crystal lattice.

Single Crystal Growth Techniques

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For aromatic esters like this compound, a common and effective method for growing such crystals is through slow evaporation. This technique involves dissolving the synthesized and purified compound in a suitable organic solvent or a mixture of solvents. The resulting saturated or near-saturated solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over a period of days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual formation of well-ordered single crystals suitable for diffraction experiments. The choice of solvent is critical and is often determined empirically to control the crystal growth rate and quality.

Molecular Conformation and Packing Analysis

The packing of these molecules within the crystal lattice is governed by various non-covalent interactions. In the absence of strong hydrogen bond donors, the crystal packing is primarily directed by weaker forces such as van der Waals interactions and potential π-π stacking between the aromatic rings. The analysis of intermolecular distances and arrangements provides a comprehensive understanding of the supramolecular architecture of the compound in the solid state.

Theoretical and Computational Studies of 3,5 Dibenzoyloxyphenyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No specific DFT studies on (3,5-Dibenzoyloxyphenyl) benzoate (B1203000) have been identified. Such a study would typically calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap, which is crucial for understanding chemical reactivity and electronic properties. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize electron density and predict sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of (3,5-Dibenzoyloxyphenyl) benzoate would involve mapping the potential energy surface as a function of the rotation around its various single bonds, particularly the ester linkages. This would identify the most stable (lowest energy) conformers and the energy barriers between them. Such information is critical for understanding the molecule's flexibility and its predominant shapes. For related molecules like phenyl benzoate, DFT has been used to study the rotational barriers around the C(=O)-O and C-C(=O) bonds. chem960.comnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations for this compound would provide insights into its behavior in condensed phases (liquid or solid) and its interactions with other molecules or a solvent. These simulations model the movement of atoms over time, offering a view of dynamic processes. No such simulation data is currently available for this compound.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways would involve using computational methods to map the energetic landscape of a chemical reaction involving this compound. This includes identifying the structures and energies of transition states, which are the high-energy intermediates between reactants and products. This type of analysis is crucial for understanding reaction mechanisms and kinetics, but no studies have been published for this specific molecule.

Prediction of Spectroscopic Signatures

Computational methods are often used to predict spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, this would involve calculating its expected Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its infrared (IR) and Raman vibrational frequencies. While experimental NMR data has been reported for the closely related phloroglucinol (B13840) tribenzoate, predicted spectra for the target compound are not available. The comparison between calculated and experimental spectra for other molecules has proven to be a valuable tool in structural chemistry. nih.gov

Applications and Advanced Materials Science Integration

Potential Role as a Monomer in Polymer Synthesis

The structure of (3,5-Dibenzoyloxyphenyl) benzoate (B1203000), featuring multiple ester linkages, suggests its primary potential in polymer chemistry lies in polycondensation reactions. The ester groups could potentially be hydrolyzed to yield carboxylic acid and hydroxyl functionalities, which are the reactive sites for forming new polymer chains.

Radical Polymerization Studies

Direct radical polymerization involving (3,5-Dibenzoyloxyphenyl) benzoate is unlikely. The molecule lacks typical vinyl groups (C=C double bonds) that are susceptible to attack by radical initiators to start a chain-growth polymerization process. Therefore, it is not expected to act as a monomer in conventional radical polymerization.

Polycondensation Reactions

The most plausible route for incorporating this compound into a polymer backbone would be through polycondensation. This would first require chemical modification. For instance, hydrolysis of the three ester groups would yield 1,3,5-trihydroxybenzene (phloroglucinol) and three molecules of benzoic acid. The resulting phloroglucinol (B13840), with its three hydroxyl groups, could then serve as a trifunctional monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form crosslinked polyesters or other network polymers.

Table 1: Potential Monomers Derived from this compound for Polycondensation

Derived MonomerChemical FormulaFunctionalityPotential Polymer Class
PhloroglucinolC₆H₃(OH)₃Trifunctional (hydroxyl)Polyesters, Polyethers
Benzoic AcidC₇H₆O₂Monofunctional (carboxyl)Chain terminator

The trifunctional nature of the derived phloroglucinol would be a critical factor, leading to the formation of branched or crosslinked polymer architectures rather than linear chains. This could be advantageous for creating materials with high thermal stability and mechanical strength.

Controlled Polymerization Techniques (e.g., RAFT Polymerization)

Controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are a subset of radical polymerization. As this compound is not suited for radical polymerization, its direct involvement as a monomer in RAFT processes is not feasible. However, if the molecule were to be chemically modified to include a polymerizable group (like a vinyl or acryloyl group) and a RAFT-active group (like a dithiocarbamate), it could then participate in controlled polymerization. Research on similar functional molecules, such as 3,5-dimethyl-1H-pyrazole-1-carbodithioates, has demonstrated the versatility of such RAFT agents in controlling the polymerization of a wide range of monomers. evitachem.com

Supramolecular Assembly and Host-Guest Chemistry

The arrangement of multiple aromatic rings and polar ester groups in this compound provides a platform for engaging in various non-covalent interactions, which are the foundation of supramolecular chemistry.

Non-Covalent Interactions and Self-Assembly Processes

The self-assembly of this compound would be driven by a combination of non-covalent forces.

π-π Stacking: The presence of four benzene (B151609) rings allows for significant π-π stacking interactions, where the electron-rich aromatic rings arrange themselves in a face-to-face or offset manner. This is a common organizing principle in aromatic-rich molecules.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the carbonyl oxygen atoms of the ester groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, these sites could direct the assembly into specific architectures.

Studies on structurally related compounds, such as benzene-1,3,5-tricarboxamides, have shown how directional hydrogen bonds and π-π stacking can lead to the formation of one-dimensional, rod-like nanostructures. Similarly, derivatives of phloretin, which share a polyphenolic core, have been observed to form complex three-dimensional frameworks through a combination of C-H···O and C-H···π interactions.

Design of Supramolecular Architectures

The symmetrical, threefold substitution pattern of the central phenyl ring in this compound makes it an interesting candidate for the design of well-defined supramolecular structures. Molecules with 1,3,5-substitution patterns are often used as building blocks for creating ordered assemblies. For instance, they can act as the core for discotic liquid crystals or as nodes in metal-organic frameworks (after appropriate functionalization).

Table 2: Potential Supramolecular Architectures Involving this compound

Architecture TypeDriving InteractionsPotential Application
1D Stacks/Fibersπ-π Stacking, Dipole-DipoleOrganic electronics, Nanowires
Host-Guest ComplexesHydrogen Bonding, van der WaalsMolecular recognition, Sensing
Liquid CrystalsAnisotropic shape, π-π StackingDisplays, Optical devices

The molecule could also participate in host-guest chemistry, where its aromatic core could encapsulate smaller guest molecules, or its peripheral benzoate groups could interact with larger host macrocycles. The specific design of these architectures would depend on controlling the interplay of the various non-covalent forces through solvent choice, temperature, and the introduction of complementary molecules.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific research findings corresponding to the chemical compound This compound were identified. Consequently, the generation of a detailed article focusing on its applications in molecular recognition, optoelectronic materials, sensors, and as a synthetic precursor is not possible at this time.

The lack of retrievable data suggests that this particular compound may not have been a subject of extensive study, or its research is not widely published. Scientific investigation into the properties and applications of a chemical compound is a prerequisite for the dissemination of detailed, accurate, and authoritative information. Without such foundational research, any discussion of its role in advanced materials science would be purely speculative.

For an article to be generated that adheres to the requested scientific rigor and detailed structure, published studies on the synthesis, characterization, and application of This compound would be necessary. Such studies would provide the empirical data required to discuss its potential in areas like liquid crystalline systems, fluorescent material design, and molecular device applications.

Therefore, the following sections of the requested article outline could not be addressed:

Precursor in Fine Chemical Synthesis

Further investigation into this specific compound would be required within the scientific community to provide the basis for the requested detailed analysis.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Methodologies

The synthesis of (3,5-Dibenzoyloxyphenyl) benzoate (B1203000) and its derivatives is an area ripe for exploration. While classical esterification methods are applicable, future research could focus on developing more efficient and selective synthetic pathways.

Potential Research Directions:

Catalytic Approaches: Investigating novel catalysts for the esterification process could lead to higher yields and milder reaction conditions. For instance, the use of copper-catalyzed reactions with a traceless hydroxide (B78521) surrogate has shown promise for the synthesis of phenols under mild conditions and could be adapted for the final benzoylation step. organic-chemistry.org

Solvent and Catalyst Systems: Exploring different solvent systems and catalysts is crucial. For example, in the synthesis of related aromatic polyesters, melt polymerization and slurry polymerization using high-boiling point organic solvents have been employed to achieve high molecular weight polymers. google.com Similar strategies could be adapted for the synthesis of (3,5-Dibenzoyloxyphenyl) benzoate.

Synthetic ApproachPotential AdvantagesRelevant Research
Novel Catalysis Higher yields, milder conditions, late-stage functionalization.Copper-catalyzed phenol (B47542) synthesis. organic-chemistry.org
Flow Chemistry Improved process control, scalability, reduced reaction times.Phthaloyl peroxide generation in flow. organic-chemistry.org
Advanced Polymerization Techniques High molecular weight, controlled architecture.Melt and slurry polymerization of aromatic polyesters. google.com

Exploration of Bio-inspired Self-Assembly Systems

The dendritic-like structure of this compound makes it an excellent candidate for studies in bio-inspired self-assembly. The non-covalent interactions between molecules can lead to the formation of highly ordered supramolecular structures.

Future research in this area could focus on:

Hierarchical Structures: Investigating the self-assembly of this compound into hierarchical structures with nanoscale dimensions. This biomimetic strategy relies on the programmed assembly of smaller subunits through non-covalent interactions. illinois.edu

Dendritic Building Blocks: Utilizing the molecule as a building block for larger, self-assembled dendritic structures. By attaching functional groups to the benzoyl moieties, it may be possible to create complex, multi-generational dendrimers. illinois.edu

Controlled Aggregation: Studying the factors that influence the aggregation and self-assembly process, such as solvent, temperature, and concentration. This could allow for the controlled formation of specific morphologies, such as dendritic microstructures with fractal geometry. nih.gov

Advanced Characterization Techniques for Dynamic Processes

To fully understand the behavior of this compound in self-assembling systems, advanced characterization techniques are necessary. These techniques can provide insights into the structure and dynamics of the resulting supramolecular assemblies.

Key Characterization Methods for Future Studies:

TechniqueInformation GainedRelevance to this compound
2D NMR Spectroscopy Spatial arrangement and intermolecular interactions. numberanalytics.comElucidating the 3D structure of self-assembled aggregates.
Cryo-Electron Microscopy (Cryo-EM) High-resolution imaging of supramolecular structures. numberanalytics.comVisualizing the morphology of self-assembled architectures.
Small-Angle X-ray/Neutron Scattering (SAXS/SANS) Size, shape, and internal structure of assemblies in solution. rsc.orgCharacterizing the dimensions and packing of molecular aggregates.
Atomic Force Microscopy (AFM) Surface topography and mechanical properties of thin films. nih.govresearchgate.netImaging self-assembled monolayers and measuring their stiffness.

These techniques, which go beyond traditional crystallography, are essential for characterizing non-crystalline and dynamic supramolecular systems. rsc.org They will be crucial in understanding the relationship between the molecular structure of this compound and the properties of the materials it forms. nih.govresearchgate.netnih.gov

Integration into Multifunctional Materials

The aromatic and ester-rich structure of this compound suggests its potential for integration into a variety of multifunctional materials. Aromatic esters are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

Potential Applications for Investigation:

Liquid Crystals: The rigid, aromatic core of the molecule suggests that it or its derivatives could exhibit liquid crystalline properties. researchgate.net Research could focus on synthesizing and characterizing related compounds for use in display technologies or as optical materials.

Polymer Additives: The compound could be explored as a functional additive in polymers. Aromatic esters can impart desirable properties such as thermal stability and specific mechanical characteristics to polymer matrices. numberanalytics.com

Conductive Polymers: By incorporating suitable functional groups, it may be possible to use this compound as a monomer or cross-linker in the synthesis of conductive polymers for applications in electronics. acs.org

Biomedical Materials: Dendritic molecules have been investigated for biomedical applications, including drug delivery and bioimaging. nih.gov The self-assembly properties of this compound could be harnessed to create nanostructured materials for these purposes.

Sustainable Synthesis and Application Development

Future research should also prioritize the development of sustainable synthetic routes and applications for this compound and related compounds.

Areas for Sustainable Chemistry Research:

Bio-based Feedstocks: Investigating the use of renewable, bio-based feedstocks for the synthesis of the core phenolic structure and the benzoyl groups is a key area of green chemistry. The catalytic synthesis of renewable phenol derivatives from bio-based furanic compounds is a promising approach. rsc.orgrsc.org

Green Solvents and Catalysts: The development of synthetic methods that utilize environmentally benign solvents and catalysts would reduce the environmental impact of production.

Biodegradable Materials: Exploring the potential for designing derivatives of this compound that are biodegradable could lead to the development of more sustainable materials. novapublishers.com

The global market for polyphenols is growing, driven by their applications in various industries. researchgate.net Research into novel, sustainably produced compounds like this compound could contribute to this expanding field.

Q & A

Q. What are the standard synthetic routes for (3,5-dibenzoyloxyphenyl) benzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of phloroglucinol derivatives with benzoyl chloride under controlled conditions. A general method includes:

  • Dissolving the phenolic precursor (e.g., 1,3,5-trihydroxybenzene) in anhydrous pyridine or DMF.
  • Adding benzoyl chloride dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours .
  • Purification via recrystallization (e.g., using ethanol/water) or column chromatography.
    Optimization may involve adjusting stoichiometry (e.g., 3:1 molar ratio of benzoyl chloride to phenol), temperature (reflux for higher yields), or catalysts (e.g., DMAP). Literature reports yields ranging from 20% to 80%, depending on solvent and workup procedures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : <sup>1</sup>H NMR (CDCl3) shows aromatic protons at δ 7.4–8.2 ppm (benzoyl groups) and δ 6.8–7.2 ppm (central phenyl ring). <sup>13</sup>C NMR confirms ester carbonyls at ~165 ppm .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS reveals the molecular ion peak at m/z 438.11 (C27H18O6<sup>+</sup>) .
  • FT-IR : Strong C=O stretches at 1720–1740 cm<sup>−1</sup> and aromatic C–O at 1250–1280 cm<sup>−1</sup> .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposes above 260°C (flash point: 262.6°C). Store below 25°C in inert atmospheres (N2 or Ar) to prevent oxidation .
  • Photostability : Susceptible to UV-induced degradation; use amber glassware and minimize light exposure .
  • Hydrolytic Stability : Ester bonds may hydrolyze in acidic/basic aqueous media. Stability tests in pH 7.4 buffers (37°C) are recommended for biological studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Crystallization : Grow single crystals via slow evaporation of saturated solutions (e.g., in toluene/hexane mixtures) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 Venture).
  • Structure Refinement : Software like WinGX or ORTEP-3 generates thermal ellipsoid plots and refines bond lengths/angles. For example, the central phenyl ring’s dihedral angles with benzoyl groups can confirm steric effects .

Q. How should researchers address contradictions in reported synthesis yields (e.g., 20% vs. 80%)?

  • Variable Analysis : Compare solvent polarity (DMF vs. pyridine), benzoyl chloride addition rates, and workup methods. Takahashi et al. (2006) achieved 80% yield using toluene reflux and gradient column chromatography .
  • Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water gradient) to detect unreacted precursors or hydrolysis byproducts .

Q. What advanced analytical methods optimize quantification in complex matrices (e.g., biological samples)?

  • HPLC-MS/MS : Use a reverse-phase C18 column with MRM transitions (e.g., m/z 438 → 105 for benzoyl fragments). Limit of detection (LOD) can reach 0.1 ng/mL in plasma .
  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges, eluting with methanol for >90% recovery .

Q. What mechanistic insights exist for the esterification reaction’s regioselectivity?

  • DFT Calculations : Model the electronic effects of substituents on phloroglucinol. Electron-withdrawing groups (e.g., –NO2) reduce nucleophilicity at specific positions .
  • Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated analogs are used) to identify rate-determining steps .

Q. How can researchers assess potential biological activity (e.g., enzyme inhibition)?

  • In Vitro Assays : Test against cyclooxygenase (COX-2) or lipoxygenase (LOX) using colorimetric substrates (e.g., TMPD oxidation for LOX). IC50 values can be compared to salicylic acid derivatives .
  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2’s active site (PDB: 5KIR). The compound’s benzoyl groups may occupy hydrophobic pockets, enhancing affinity .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,5-Dibenzoyloxyphenyl) benzoate
Reactant of Route 2
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(3,5-Dibenzoyloxyphenyl) benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.